molecular formula C22H20N6O2 B2366482 6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-13-4

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2366482
CAS RN: 872591-13-4
M. Wt: 400.442
InChI Key: ASNIIFWKUAUELB-UHFFFAOYSA-N
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Description

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research has shown that compounds similar to 6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one are used in synthesizing various derivatives through reactions with different reagents. For example, Hassneen and Abdallah (2003) reported on the synthesis of pyridino[2,3-d]pyrimidin-4-ones and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-ones from related compounds, highlighting the compound's utility in creating novel derivatives with potential applications in various fields (Hassneen & Abdallah, 2003).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of triazolopyrimidine derivatives. For instance, Gomha et al. (2018) synthesized derivatives of triazolopyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones and evaluated their antimicrobial activities, demonstrating the potential of these compounds in antimicrobial applications (Gomha et al., 2018).

Reactions with Hydrazonoyl Halides

The reactions of similar compounds with hydrazonoyl halides have been a focus of several studies. Abdelhamid, Abdel-Wahab, and Al-Atoom (2004) described the synthesis of triazolo[4,3-a]pyrimidines, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles through reactions with hydrazonoyl halides, indicating the versatility of these compounds in chemical synthesis (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).

Structural Elucidation and Density Functional Calculations

Structural elucidation of these compounds, including their spectral data and density functional calculations, is also a significant area of research. Gomha et al. (2018) conducted a study focusing on the structural determination of triazolopyrimidine derivatives through microanalysis, spectral data (infrared, 1H NMR, Mass), and density functional calculations, providing valuable insights into the molecular structure and properties of these compounds (Gomha et al., 2018).

Applications in Heterocyclic Chemistry

The compound's role in heterocyclic chemistry, particularly in the synthesis of novel fused heterocycles, has been explored. Mohamed et al. (2017) synthesized new functionalized fused heterocycles using hydrazonoyl chlorides and evaluated their biological activity, showcasing the compound's relevance in the field of heterocyclic chemistry and its potential biological applications (Mohamed et al., 2017).

properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-7-8-17(11-15(14)2)28-21-20(24-25-28)22(30)26(13-23-21)12-19(29)27-10-9-16-5-3-4-6-18(16)27/h3-8,11,13H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIIFWKUAUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

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